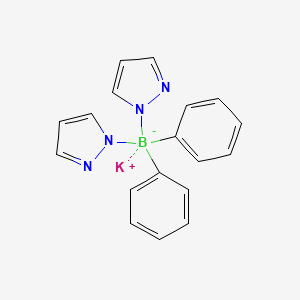
Potassium;diphenyl-di(pyrazol-1-yl)boranuide
Overview
Description
Potassium;diphenyl-di(pyrazol-1-yl)boranuide is a chemical compound with the molecular formula C18H16BKN4 and a molecular weight of 338.3 g/mol. This compound is known for its role as a potassium channel blocker, which has significant implications in various physiological and biochemical processes. It is widely used in scientific research due to its unique properties and effects on cellular functions.
Preparation Methods
The synthesis of Potassium;diphenyl-di(pyrazol-1-yl)boranuide involves the reaction of diphenylborinic acid with pyrazole in the presence of potassium hydroxide. The reaction produces this compound as a white solid that is soluble in polar solvents such as water and ethanol. The purity of the compound can be increased by recrystallization from a suitable solvent.
Chemical Reactions Analysis
Potassium;diphenyl-di(pyrazol-1-yl)boranuide undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although specific details on these reactions are limited.
Substitution Reactions: It can undergo substitution reactions, particularly involving the pyrazole rings.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions often involve polar solvents and controlled temperatures.
Major Products: The products of these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the pyrazole rings or the boron center.
Scientific Research Applications
Potassium;diphenyl-di(pyrazol-1-yl)boranuide has been widely used in scientific research due to its ability to block potassium channels. Some of its applications include:
Chemistry: Used to study the role of potassium channels in various chemical processes.
Biology: Investigates the effects of potassium channel blockers on cellular functions, including insulin secretion and neurotransmitter release.
Medicine: Explores potential therapeutic applications, such as treatments for type 2 diabetes and neurological disorders like epilepsy.
Industry: Utilized in research related to cancer and immune cell regulation.
Mechanism of Action
Potassium;diphenyl-di(pyrazol-1-yl)boranuide exerts its effects by blocking the activity of potassium channels. It binds to the channel pore, resulting in a decrease in the efflux of potassium ions. This leads to depolarization of the cell membrane, which can cause various physiological and biochemical effects depending on the cell type and the specific potassium channel that is blocked.
Comparison with Similar Compounds
Potassium;diphenyl-di(pyrazol-1-yl)boranuide is unique due to its specific structure and mechanism of action. Similar compounds include other potassium channel blockers, such as:
Tetraethylammonium (TEA): A well-known potassium channel blocker with a different structure and mechanism.
4-Aminopyridine (4-AP): Another potassium channel blocker used in research and clinical applications.
Barium ions (Ba²⁺): Inorganic blockers of potassium channels with distinct properties compared to organic compounds like this compound.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and specific applications in research.
Properties
IUPAC Name |
potassium;diphenyl-di(pyrazol-1-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BN4.K/c1-3-9-17(10-4-1)19(22-15-7-13-20-22,23-16-8-14-21-23)18-11-5-2-6-12-18;/h1-16H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCWBUCWOFOZGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(N3C=CC=N3)N4C=CC=N4.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BKN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-Isothiocyanatophenyl)sulfonyl]-2,6-dimethylpiperidine](/img/structure/B3175315.png)
![2-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3175326.png)




![2-Ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine](/img/structure/B3175357.png)

![3-[1-(Benzenesulfinyl)propyl]furan](/img/structure/B3175366.png)
![Tert-butyl 4-[5-(2,4-dichlorophenyl)-1-(4-methoxybenzoyl)pyrazol-3-yl]piperidine-1-carboxylate](/img/structure/B3175371.png)
![N-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-2-thiophenesulfonamide](/img/structure/B3175382.png)
![2-chloro-1-[3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrazol-1-yl]ethanone](/img/structure/B3175390.png)
